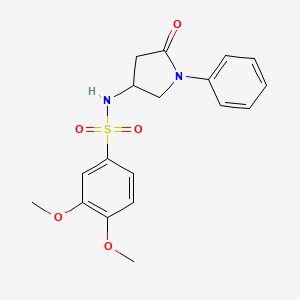
3,4-二甲氧基-N-(5-氧代-1-苯基吡咯烷-3-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related benzenesulfonamide derivatives have been synthesized and evaluated for their biochemical properties, including inhibition of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, as well as for their potential anticancer activities .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of a key intermediate, which is then further modified to introduce various substituents that can affect the compound's biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the preparation of a thiazole derivative followed by sulfonamide formation . Similarly, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides started from substituted benzaldehydes to create a key intermediate that was further reacted with hydrazinobenzenesulfonamide . These methods suggest that the synthesis of the compound would likely involve multiple steps, including the formation of a phenylpyrrolidinone intermediate, followed by sulfonamide linkage.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like methoxy groups can influence the binding affinity to target enzymes. For example, the presence of dimethoxy groups in the structure of (E)-N-carbamimidoyl-4-((3,4-dimethoxybenzylidene)amino) benzenesulfonamide was analyzed using spectroscopic methods and quantum chemical calculations, which provided insights into the vibrational frequencies and structural parameters of the molecule . These findings are relevant for understanding how the dimethoxy groups in the compound of interest might affect its biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, particularly those that lead to the inhibition of enzymes. The inhibitory activity is often a result of the compound's ability to interact with the active site of the enzyme, which can be influenced by the nature of the substituents on the benzenesulfonamide core. For instance, compounds with a thiazole ring and specific substituents showed high-affinity inhibition of kynurenine 3-hydroxylase . Similarly, the novel sulfonamides synthesized in another study were potent inhibitors of carbonic anhydrase isoforms, with the inhibitory strength varying depending on the substituents present . These reactions are indicative of the potential interactions that the compound might have with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like methoxy groups can affect these properties by altering the compound's polarity and hydrogen bonding capacity. The spectroscopic analysis of related compounds provides information on the vibrational properties, which can be correlated with molecular stability and reactivity . Additionally, the first hyperpolarizability of these compounds suggests potential applications in non-linear optics, indicating that the electronic properties of the compound could also be of interest for materials science applications.
科学研究应用
對蒽醌3-羥化酶的抑制劑
一項研究描述了合成和生化特性的化合物,包括3,4-二甲氧基-N-(5-氧代-1-苯基吡咯烷-3-基)苯磺酰胺作為對蒽醌3-羥化酶的抑制劑。這些化合物已顯示出對這種酶的高親和力抑制,這對於了解神經損傷後蒽醌途徑的病理生理作用至關重要(Röver et al., 1997)。
代謝和藥代動力學研究
對3,4-二甲氧基-N-(5-氧代-1-苯基吡咯烷-3-基)苯磺酰胺變體的代謝和藥代動力學研究已進行,以了解它們在亨廷頓病和阿爾茨海默病等神經疾病中的作用。這包括評估這些化合物是否是其他抑制劑的前體(Beconi et al., 2012)。
抗癌和抗微生物應用
多項研究聚焦於3,4-二甲氧基-N-(5-氧代-1-苯基吡咯烷-3-基)苯磺酰胺衍生物的潛在抗癌和抗微生物應用。這包括合成新的衍生物並對各種癌細胞系和微生物菌株進行評估,表明在這些領域中具有潛在的治療應用(Ghorab et al., 2017),(Küçükgüzel et al., 2013)。
用於癌症治療的光動力療法
研究探討了3,4-二甲氧基-N-(5-氧代-1-苯基吡咯烷-3-基)苯磺酰胺衍生物在癌症治療的光動力療法中的應用。這包括合成具有高單氧量子產率的新化合物,表明它們在使用光動力療法治療癌症方面具有潛力(Pişkin et al., 2020)。
選擇性COX-2抑制劑的開發
對3,4-二甲氧基-N-(5-氧代-1-苯基吡咯烷-3-基)苯磺酰胺衍生物進行了研究,以開發選擇性的環氧合酶-2(COX-2)抑制劑。這對於治療類風濕性關節炎和骨關節炎等疾病具有重要意義(Hashimoto et al., 2002)。
作為VEGFR-2抑制劑的探索
對新型磺酰胺衍生物進行了研究,包括3,4-二甲氧基-N-(5-氧代-1-苯基吡咯烷-3-基)苯磺酰胺,作為血管內皮生長因子受體(VEGFR)-2抑制劑。這種探索對於它們在癌症治療中的潛在應用至關重要(Ghorab et al., 2016)。
在遺傳模型中治療肌張力障礙
一項研究展示了3,4-二甲氧基-N-(5-氧代-1-苯基吡咯烷-3-基)苯磺酰胺衍生物在減輕動物模型中肌張力障礙嚴重程度方面的潛力。這表明了治療運動失調的一個有前途的方向(Richter & Hamann, 2003)。
安全和危害
There’s no specific safety and hazard information available for this compound.
未来方向
The future directions or potential applications of this compound are not mentioned in the available resources.
Please note that this is a very specific and technical request, and detailed information might not be readily available or could be behind paywalls in scientific literature. For a comprehensive analysis, I would recommend consulting scientific databases or reaching out to a subject matter expert in this field. I apologize for any inconvenience.
属性
IUPAC Name |
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(11-17(16)25-2)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHWMTPPWLRLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

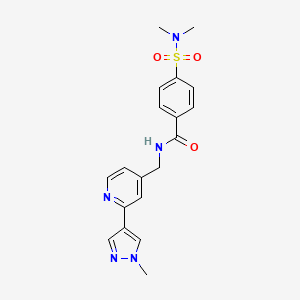
![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)
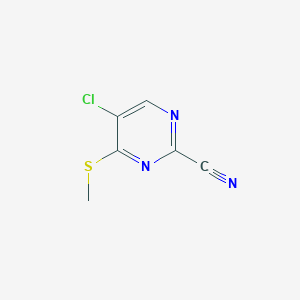
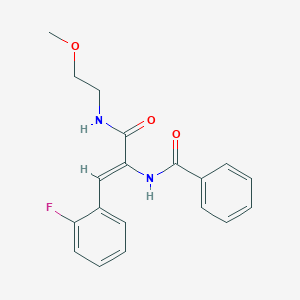
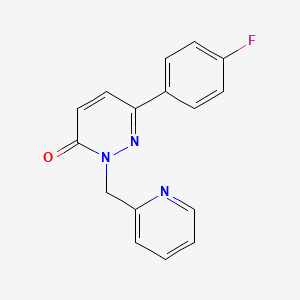
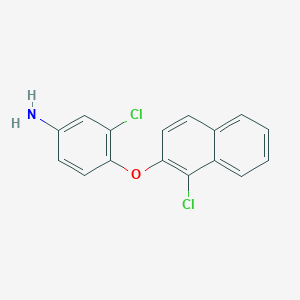
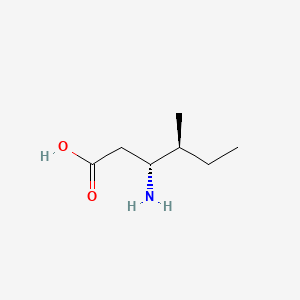
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B2503348.png)
![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)
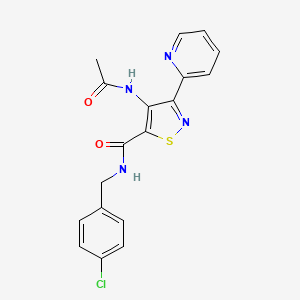
![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)
![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)
![2-Methylidenespiro[3.3]heptane-6-carboxylic acid](/img/structure/B2503359.png)